![molecular formula C25H22ClNO5 B2931114 [4-(4,6-Diphenylpyran-2-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate CAS No. 2970-29-8](/img/no-structure.png)
[4-(4,6-Diphenylpyran-2-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(4,6-Diphenylpyran-2-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate is a useful research compound. Its molecular formula is C25H22ClNO5 and its molecular weight is 451.9. The purity is usually 95%.
BenchChem offers high-quality [4-(4,6-Diphenylpyran-2-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(4,6-Diphenylpyran-2-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Spectral Characterization and Structural Analysis
- Research on similar compounds involves spectral characterization and crystal structure analysis using techniques such as FT-IR, NMR, NOESY spectroscopy, and X-ray single-crystal diffraction. Such studies are crucial for understanding the electronic structure and molecular geometry, which are essential for designing materials with specific properties (Umamatheswari, Pratha, & Kabilan, 2011).
Synthetic Methodologies
- The synthesis of cyclo-2,4,6-triarsa-1,3,5-triazanes from related compounds demonstrates the influence of substituent steric strain on the stability of pnictazane oligomers. This highlights the importance of synthetic strategies in creating compounds with desired stabilities and functionalities (Burford, Landry, Ferguson, & McDonald, 2005).
Asymmetric Synthesis
- Asymmetric synthesis techniques using chiral phosphonium ylides have been developed for creating optically active cyclohexa-1,3-diene derivatives, which are versatile intermediates in the synthesis of natural products and biologically active compounds. This underscores the role of asymmetric synthesis in producing chiral molecules for pharmaceutical applications (Ye et al., 2009).
Catalysis and Reaction Mechanisms
- Studies on the catalytic effects of Lewis acids in 1,3-dipolar cycloaddition reactions of carbonyl ylides with imines demonstrate the significance of catalysis in enhancing reaction efficiency and selectivity. Such research is pivotal in developing new synthetic routes for complex organic molecules (Suga et al., 2005).
Materials Science Applications
- The preparation and characterization of polymethylenebis-(diphenylcyclopropenium) dications as part of studies on their stability, reactivity, and potential applications in materials science illustrate the interdisciplinary nature of research on such compounds. These studies contribute to the development of new materials with unique electronic and optical properties (Komatsu, Masumoto, Waki, & Okamoto, 1982).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound [4-(4,6-Diphenylpyran-2-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate involves the reaction of two starting materials, namely 4,6-diphenyl-2-pyranone and cyclohexane-1,3-dione, followed by a series of reactions to form the final product.", "Starting Materials": [ "4,6-diphenyl-2-pyranone", "cyclohexane-1,3-dione", "dimethylamine", "perchloric acid" ], "Reaction": [ "Step 1: 4,6-diphenyl-2-pyranone is reacted with cyclohexane-1,3-dione in the presence of a base such as sodium hydride or potassium carbonate to form the intermediate 4-(4,6-diphenylpyran-2-ylidene)cyclohexa-2,5-dien-1-one.", "Step 2: The intermediate is then reacted with dimethylamine in the presence of a reducing agent such as sodium borohydride to form the corresponding iminium ion [4-(4,6-diphenylpyran-2-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium.", "Step 3: The iminium ion is then treated with perchloric acid to form the final product [4-(4,6-Diphenylpyran-2-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate." ] } | |
CAS番号 |
2970-29-8 |
分子式 |
C25H22ClNO5 |
分子量 |
451.9 |
IUPAC名 |
[4-(4,6-diphenylpyran-2-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate |
InChI |
InChI=1S/C25H22NO.ClHO4/c1-26(2)23-15-13-21(14-16-23)25-18-22(19-9-5-3-6-10-19)17-24(27-25)20-11-7-4-8-12-20;2-1(3,4)5/h3-18H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
GPSJHXLNUGNYOV-UHFFFAOYSA-M |
SMILES |
C[N+](=C1C=CC(=C2C=C(C=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C=C1)C.[O-]Cl(=O)(=O)=O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



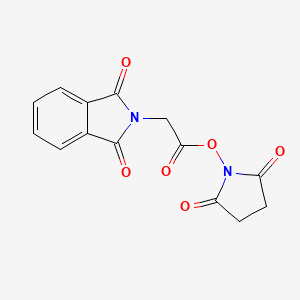
![N-(4-methoxybenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2931034.png)
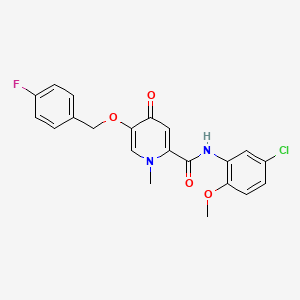
![Methyl 3-[(4-fluorobenzyl)(methylsulfonyl)amino]thiophene-2-carboxylate](/img/structure/B2931038.png)
![1-[(Tert-butoxy)carbonyl]-3-oxo-decahydroquinoxaline-6-carboxylic acid](/img/structure/B2931039.png)
![2-(2-chlorophenyl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2931040.png)
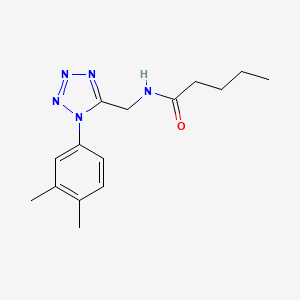
![4-{2-[(3,4-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}morpholine](/img/structure/B2931043.png)
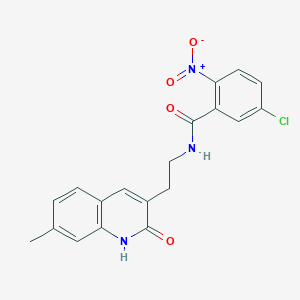
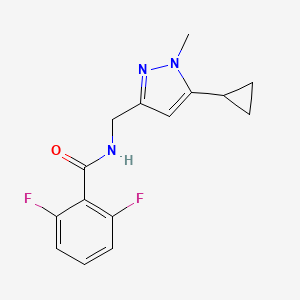
![N-(4-ethoxyphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2931048.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2931050.png)
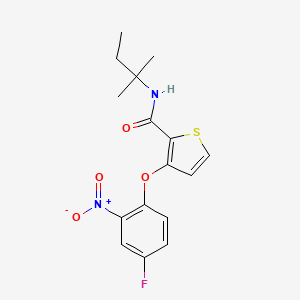
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2931054.png)